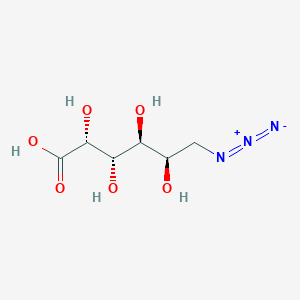
6-Azido-6-deoxy-D-galactonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-6-deoxy-D-galactonic acid, also known as ADGA, is a synthetic carbohydrate molecule that has been extensively studied for its potential applications in various fields of science. ADGA is a derivative of galactose, which is a monosaccharide sugar commonly found in milk and dairy products. ADGA has a unique chemical structure that makes it highly reactive and useful in a wide range of scientific applications.
Wirkmechanismus
The mechanism of action of 6-Azido-6-deoxy-D-galactonic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 6-Azido-6-deoxy-D-galactonic acid has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of carbohydrates. It has also been shown to inhibit the activity of some viral and bacterial proteins, making it a potential candidate for the development of new antiviral and antibacterial drugs.
Biochemische Und Physiologische Effekte
6-Azido-6-deoxy-D-galactonic acid has been shown to have a wide range of biochemical and physiological effects, including the inhibition of glycosidase activity, the inhibition of viral and bacterial protein activity, and the induction of apoptosis in cancer cells. 6-Azido-6-deoxy-D-galactonic acid has also been shown to have immunomodulatory effects, making it a potential candidate for the development of new vaccines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Azido-6-deoxy-D-galactonic acid in lab experiments is its unique chemical structure, which makes it highly reactive and useful in a wide range of applications. 6-Azido-6-deoxy-D-galactonic acid is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the main limitations of using 6-Azido-6-deoxy-D-galactonic acid in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
Zukünftige Richtungen
There are many potential future directions for research on 6-Azido-6-deoxy-D-galactonic acid, including the development of new antiviral, antibacterial, and anticancer drugs. 6-Azido-6-deoxy-D-galactonic acid could also be used as a tool for studying carbohydrate-protein interactions and for developing carbohydrate-based vaccines. Additionally, there is potential for the use of 6-Azido-6-deoxy-D-galactonic acid in materials science, as its unique chemical structure could be used to develop new materials with unique properties.
Synthesemethoden
The synthesis of 6-Azido-6-deoxy-D-galactonic acid involves several steps, including the protection of the hydroxyl groups of galactose, the introduction of the azido group, and the deprotection of the hydroxyl groups to yield the final product. The most commonly used method for synthesizing 6-Azido-6-deoxy-D-galactonic acid is the azide-alkyne cycloaddition reaction, which involves the reaction of an azide group with an alkyne group to form a triazole ring.
Wissenschaftliche Forschungsanwendungen
6-Azido-6-deoxy-D-galactonic acid has been extensively studied for its potential applications in various fields of science, including biochemistry, medicinal chemistry, and materials science. 6-Azido-6-deoxy-D-galactonic acid has been shown to have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. It has also been used as a tool for studying carbohydrate-protein interactions and for developing carbohydrate-based vaccines.
Eigenschaften
CAS-Nummer |
138245-73-5 |
|---|---|
Produktname |
6-Azido-6-deoxy-D-galactonic acid |
Molekularformel |
C6H11N3O6 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H11N3O6/c7-9-8-1-2(10)3(11)4(12)5(13)6(14)15/h2-5,10-13H,1H2,(H,14,15)/t2-,3+,4+,5-/m1/s1 |
InChI-Schlüssel |
MHJXKGUVFXJLBQ-MGCNEYSASA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)N=[N+]=[N-] |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
Synonyme |
6-AZIDO-6-DEOXY-D-GALACTONICACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



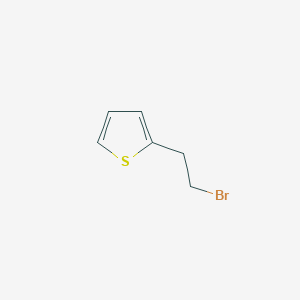
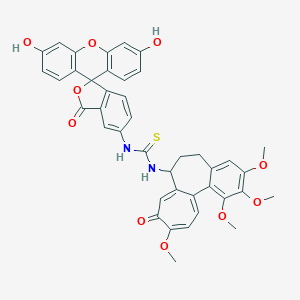
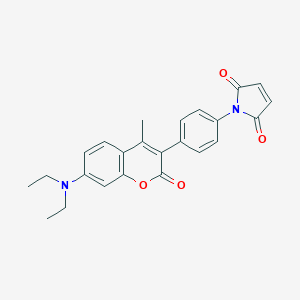
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)
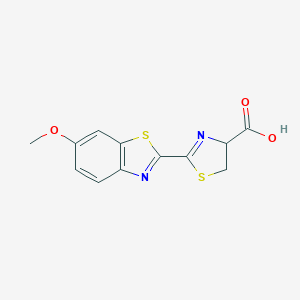
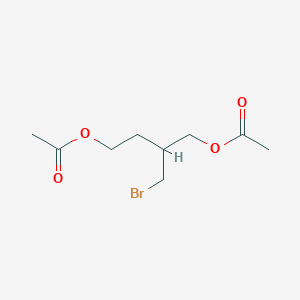
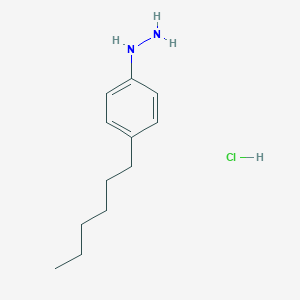
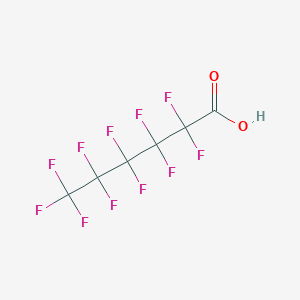
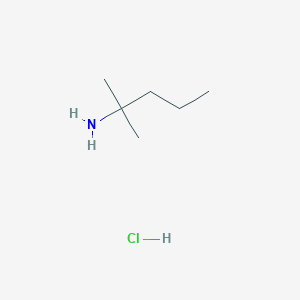
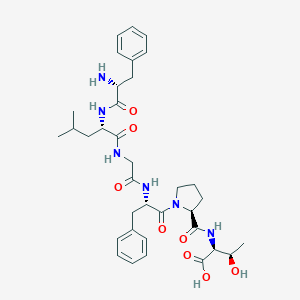
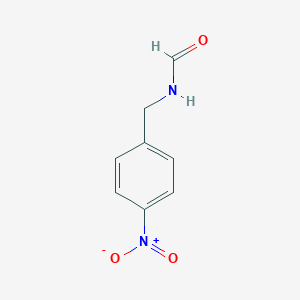
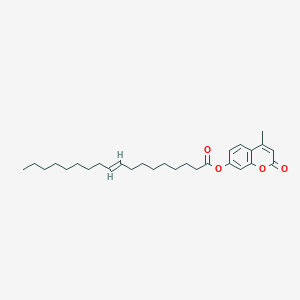
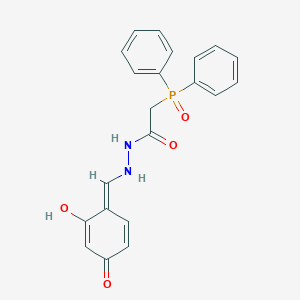
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)